molecular formula C9H11N3O B11719071 2,3-dihydro-1H-indole-6-carbohydrazide

2,3-dihydro-1H-indole-6-carbohydrazide

Cat. No.: B11719071
M. Wt: 177.20 g/mol
InChI Key: BWCBUEMPPUQHQW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-6-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indole-6-carbohydrazide typically involves the reaction of 2,3-dihydro-1H-indole with hydrazine derivatives under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired carbohydrazide compound with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indole-6-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain viral enzymes, preventing viral replication, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-indole-2-carbohydrazide
  • 2,3-Dihydro-1H-indole-3-carbohydrazide
  • 2,3-Dihydro-1H-indole-4-carbohydrazide

Uniqueness

2,3-Dihydro-1H-indole-6-carbohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carbohydrazide group on the indole ring can significantly affect the compound’s interaction with biological targets, making it a valuable molecule for drug development and other applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2,3-dihydro-1H-indole-6-carbohydrazide

InChI

InChI=1S/C9H11N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4,10H2,(H,12,13)

InChI Key

BWCBUEMPPUQHQW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(=O)NN

Origin of Product

United States

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